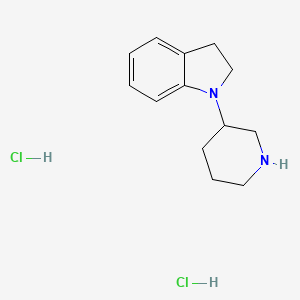

1-(3-Piperidinyl)indoline dihydrochloride

描述

属性

IUPAC Name |

1-piperidin-3-yl-2,3-dihydroindole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-2-6-13-11(4-1)7-9-15(13)12-5-3-8-14-10-12;;/h1-2,4,6,12,14H,3,5,7-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFPALLVJRSJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of (R)-3-Aminopiperidine Dihydrochloride

A key intermediate, (R)-3-aminopiperidine dihydrochloride, is prepared by reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) as solvent. The reaction conditions are typically:

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Reduction | LiAlH4 (1.6 eq) in THF | ~35 | Reduction of (R)-3-aminopiperidin-2-one hydrochloride |

| Heating | Reaction mixture heated | 55–65 | To complete reduction |

| Isolation | Filtration to isolate (R)-3-aminopiperidine dihydrochloride | Ambient | Product obtained as dihydrochloride salt |

The precursor (R)-3-aminopiperidin-2-one hydrochloride is synthesized via cyclization of (R)-methyl 2,5-diaminopentanoate dihydrochloride with a metal alkoxide in methanol, followed by acidification with hydrochloric acid in methyl tert-butyl ether and isolation by filtration.

Esterification and Cyclization

- (R)-2,5-diaminopentanoic acid hydrochloride is esterified with methanol and acetyl chloride at low temperatures (0–15 °C).

- The ester is then cyclized by reaction with sodium methoxide in methanol at 5–10 °C to generate the piperidin-2-one intermediate.

- Acidification and isolation yield the hydrochloride salt of the piperidinone, which is then reduced to the aminopiperidine.

Synthesis of 1-(3-Piperidinyl)indoline Framework

N-Alkylation of Indole/Indoline Derivatives

A common route to 1-(3-piperidinyl)indoline derivatives involves N-alkylation of indole or indoline substrates with piperidin-3-yl precursors or their derivatives. This can be performed using chiral or racemic reagents to obtain stereochemically defined products.

- Racemic 3-(piperidin-3-yl)-1H-indole derivatives are prepared as substrates.

- N-alkylation is performed using chiral reagents such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide.

- The reaction yields mixtures of diastereomers, which are separated by chromatographic methods such as semi-preparative HPLC.

- The absolute configuration and purity are confirmed by NMR spectroscopy and high-resolution mass spectrometry (HRMS).

One-Pot Fischer Indolisation and N-Alkylation

An efficient and rapid one-pot, three-component protocol has been developed for synthesizing trisubstituted indoles and related compounds, which can be adapted for indoline derivatives:

| Reaction Components | Role |

|---|---|

| Aryl hydrazines | Indole ring formation via Fischer indolisation |

| Ketones | Carbonyl component for indole synthesis |

| Alkyl halides | Alkylation agent for N-substitution |

This method allows for rapid generation of 1,2,3-trisubstituted indoles, which can be further reduced or modified to yield indoline derivatives with piperidinyl substitution.

Formation of Dihydrochloride Salt

The final step in the preparation of 1-(3-piperidinyl)indoline dihydrochloride is the formation of the dihydrochloride salt by reaction of the free base with concentrated hydrochloric acid under controlled temperature conditions (typically 0–20 °C). The salt is isolated by filtration and drying to yield a stable, crystalline product suitable for further use.

Summary Table of Key Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Temperature (°C) | Product/Form |

|---|---|---|---|---|

| 1 | Esterification of (R)-2,5-diaminopentanoic acid hydrochloride | Methanol, Acetyl chloride | 0–15 | (R)-methyl 2,5-diaminopentanoate dihydrochloride |

| 2 | Cyclization to (R)-3-aminopiperidin-2-one hydrochloride | Sodium methoxide in methanol, HCl in methyl tert-butyl ether | 5–60 | (R)-3-aminopiperidin-2-one hydrochloride |

| 3 | Reduction to (R)-3-aminopiperidine dihydrochloride | LiAlH4 in THF | 35–65 | (R)-3-aminopiperidine dihydrochloride |

| 4 | N-Alkylation of indole/indoline derivatives | Chiral alkylating agents (e.g., (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide), base | Ambient to mild heating | 1-(3-piperidinyl)indoline derivatives |

| 5 | Salt formation | Concentrated HCl | 0–20 | This compound |

Research Findings and Notes

- The use of lithium aluminum hydride reduction is well-established for converting piperidin-2-one intermediates to aminopiperidines with high yield and stereochemical integrity.

- Chiral N-alkylation allows access to enantiomerically pure 1-(3-piperidinyl)indoline derivatives, which are important for biological activity studies.

- One-pot Fischer indolisation combined with N-alkylation offers a time-efficient and operationally simple synthetic route to substituted indoles, which can be adapted to indoline synthesis.

- The dihydrochloride salt formation improves compound stability, solubility, and handling properties for pharmaceutical applications.

化学反应分析

Types of Reactions

1-(3-Piperidinyl)indoline dihydrochloride can undergo various chemical reactions, including:

Oxidation: The indoline core can be oxidized to form indole derivatives.

Reduction: Reduction reactions can convert the indoline core to indoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indoline or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indoline core can yield indole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

科学研究应用

Scientific Research Applications

1-(3-Piperidinyl)indoline dihydrochloride exhibits a wide range of applications across different scientific domains:

Medicinal Chemistry

- Therapeutic Potential: The compound has been investigated for its potential use in treating various diseases due to its interaction with biological receptors. It shows promise in modulating neurotransmitter systems, which may lead to applications in treating psychiatric disorders such as depression and schizophrenia.

- Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties, making it a candidate for further research in oncology.

Biological Studies

- Mechanism of Action: Research indicates that this compound interacts with specific receptors in the central nervous system, potentially influencing pathways related to mood regulation and cognitive function.

- Neuropharmacology: Its structure allows it to be studied for neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Chemical Research

- Building Block for Synthesis: This compound serves as a versatile building block for synthesizing more complex organic molecules, particularly in drug discovery and development.

- Reactivity Studies: The compound undergoes various chemical reactions, including oxidation and substitution, which are essential for developing new derivatives with enhanced biological activity.

Case Studies

Several studies have highlighted the significance of this compound:

- Study on Antidepressant Effects: A study published in the Journal of Medicinal Chemistry indicated that derivatives of this compound demonstrated significant antidepressant-like effects in animal models. The research focused on its ability to modulate serotonin and norepinephrine levels .

- Anticancer Research: Another study explored the compound's potential as an anticancer agent against specific cancer cell lines. Results showed that it inhibited cell proliferation effectively, warranting further investigation into its mechanism and efficacy .

作用机制

The mechanism of action of 1-(3-Piperidinyl)indoline dihydrochloride involves its interaction with specific molecular targets and pathways. The indoline core can interact with various receptors and enzymes, modulating their activity. The piperidine substituent can enhance the compound’s binding affinity and selectivity for these targets. The exact mechanism of action depends on the specific biological context and the nature of the target.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Notes:

- 1-(3-Pyrrolidinylmethyl)indoline dihydrochloride shares the indoline core but replaces piperidine with pyrrolidine, altering steric hindrance and binding affinity .

- SA-4503 demonstrates the impact of bulky aromatic substitutions (3,4-dimethoxyphenethyl) on sigma-1 receptor selectivity .

Pharmacological Activity

- Receptor Affinity: Indoline derivatives like SB242084 (a 5-HT₂C receptor antagonist) exhibit nanomolar binding affinities (Kᵢ = 1–10 nM), highlighting the role of the indoline-piperidine scaffold in CNS targeting . SA-4503 shows selective σ₁ receptor agonism (EC₅₀ = 17 nM), suggesting structural flexibility for diverse receptor interactions .

- Therapeutic Applications: Meclizine Hydrochloride (structurally distinct but piperazine-based) is used for motion sickness, emphasizing the importance of chlorophenyl groups in antiemetic activity .

生物活性

1-(3-Piperidinyl)indoline dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article examines its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring attached to an indoline structure. This unique combination contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily mediated through interactions with specific molecular targets, including receptors and enzymes. Key mechanisms include:

- Receptor Modulation : The compound has been shown to interact with serotonin receptors, particularly the 5-HT(1D) receptor, which is implicated in migraine treatment .

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Properties : Research indicates that derivatives of indoline compounds can induce apoptosis in cancer cells. For instance, studies have demonstrated enhanced cytotoxicity in hypopharyngeal tumor cell models compared to standard treatments like bleomycin .

- Neuroprotective Effects : Compounds with similar structures have shown potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase, thereby enhancing cholinergic neurotransmission .

- Antiviral Activity : Some indole-based compounds exhibit antiviral properties against viruses like SARS-CoV-2, suggesting that this compound could have similar effects .

Research Findings and Case Studies

Several studies highlight the biological activity of this compound and its derivatives:

Dosage and Efficacy

The efficacy of this compound varies with dosage. Lower doses may provide therapeutic effects without significant toxicity, while higher doses can lead to adverse effects. Animal model studies suggest that careful dosage optimization is crucial for maximizing therapeutic benefits while minimizing risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。